

# Application Notes and Protocols for PNB-001 Phase 1 Clinical Trial Design

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Compound of Interest		
Compound Name:	PNB-001	
Cat. No.:	B8263531	Get Quote

#### Introduction

PNB-001 (also known as GPP-Balacovin) is a first-in-class new chemical entity with a unique dual mechanism of action, functioning as a cholecystokinin-A (CCK-A) receptor agonist and a cholecystokinin-B (CCK-B) receptor antagonist.[1][2][3][4] Cholecystokinin is a peptide hormone found in both the gastrointestinal (GI) tract and the central nervous system, where it interacts with two receptor types, CCK-A ("alimentary") and CCK-B ("brain").[5] The peptide hormone gastrin, which plays a role in gastric acid secretion and cell proliferation, binds to the CCK-B receptor (also known as CCK2). By antagonizing the CCK2 receptor, PNB-001 has demonstrated potent anti-inflammatory, analgesic, and antipyretic properties in preclinical models. These effects are believed to be mediated through the cholinergic anti-inflammatory pathway and the gastrin-releasing peptide receptor pathway.

Preclinical studies have shown **PNB-001** to be highly effective in animal models of inflammatory bowel disease (IBD), neuropathic pain, and lung inflammation. It was found to be ten times more potent than the standard CCK2 antagonist L-365,260 and twenty times more potent than aspirin in pyrexia studies. Given its promising preclinical profile, **PNB-001** has advanced into clinical development for various indications, including IBD, inflammatory pain, and COVID-19.

This document outlines the design and protocols for a Phase 1 clinical trial to evaluate the safety, tolerability, and pharmacokinetics of **PNB-001** in healthy human subjects, a critical first step in its clinical development program.



# **Preclinical Data Summary**

A summary of key preclinical findings for **PNB-001** is presented below, providing the foundational data for initiating human trials.

Parameter	Species/Model	Finding	Reference
Pharmacodynamics			
CCK2 Binding Affinity	In vitro	Binds to CCK2 at 20 nM; 10x more potent than L-365,260.	
Anti-inflammatory	Rat (Indomethacin- induced IBD)	Effective at 5 mg/kg and 20 mg/kg p.o.	_
Analgesic	Mouse (Tail-flick assay)	0.5 mg/kg PNB-001 comparable to 40 mg/kg tramadol.	
Antipyretic	Preclinical models	20x more potent than aspirin.	
Pharmacokinetics			
Half-life (Microsomes)	Rat	1.20 minutes	_
Dog / Human	~12 minutes		_
Tmax (Oral)	Rat (20 mg/kg)	40 minutes	_
Half-life (In vivo)	Rat (20 mg/kg)	9 hours	_
ADME			
CYP Inhibition	In vitro	No significant inhibition of Cyp3A4, 2C9, 1A2, or 2C19.	
Plasma Protein Binding	Rat / Human	97%	-
Permeability	Caco-2 model	High permeability, not subject to efflux.	



## **Phase 1 Clinical Trial Protocol**

Title: A Phase 1, Randomized, Double-Blind, Placebo-Controlled, Single and Multiple Ascending Dose Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of **PNB-001** in Healthy Adult Subjects.

### 1. Objectives

- Primary Objectives:
  - To assess the safety and tolerability of single ascending doses (SAD) and multiple ascending doses (MAD) of PNB-001 in healthy adult subjects.
  - To determine the maximum tolerated dose (MTD) of PNB-001 in both SAD and MAD settings.
- Secondary Objectives:
  - To characterize the pharmacokinetic (PK) profile of PNB-001 and its metabolites following single and multiple oral doses.
  - To evaluate the effect of food on the pharmacokinetics of **PNB-001** (optional cohort).

#### 2. Study Design

This is a two-part study: a Single Ascending Dose (SAD) phase followed by a Multiple Ascending Dose (MAD) phase. Both phases will be randomized, double-blind, and placebo-controlled. The study will be conducted at a certified clinical research unit.

- Part 1: Single Ascending Dose (SAD)
  - Healthy subjects will be enrolled into sequential cohorts.
  - Within each cohort, subjects will be randomized to receive a single oral dose of either
     PNB-001 or a placebo.
  - Dose escalation for the next cohort will proceed only after a safety review of all data from the current cohort.

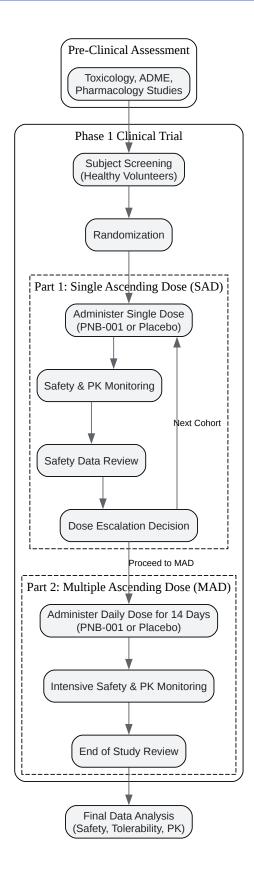




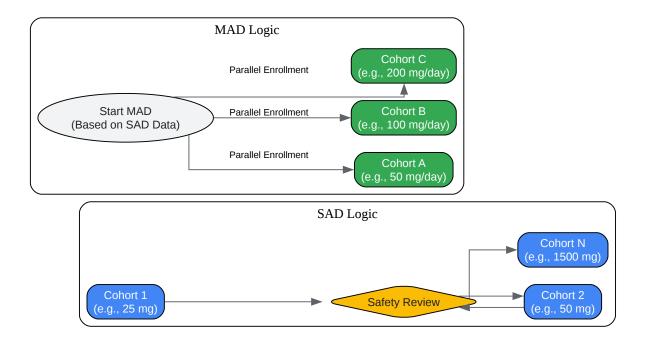


- Part 2: Multiple Ascending Dose (MAD)
  - Following a satisfactory safety review from the SAD phase, new cohorts of healthy subjects will be enrolled.
  - Subjects will be randomized to receive daily oral doses of either PNB-001 or a placebo for 14 consecutive days.
  - Safety and PK will be monitored throughout the dosing period and during a follow-up phase.

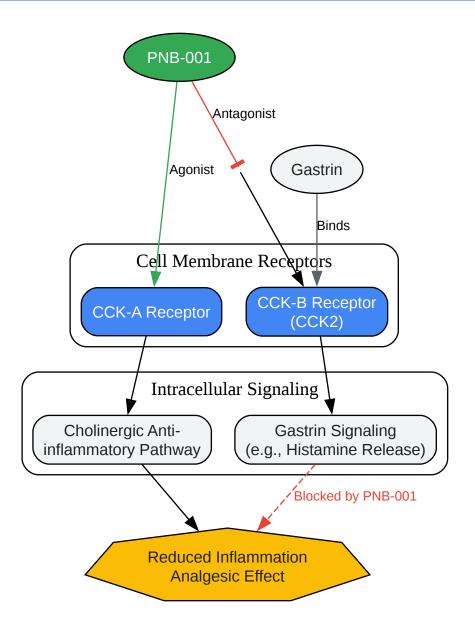












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